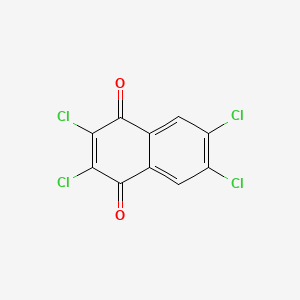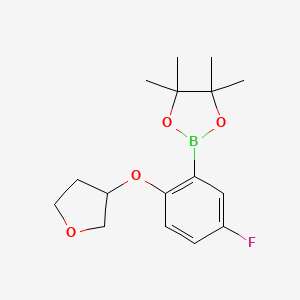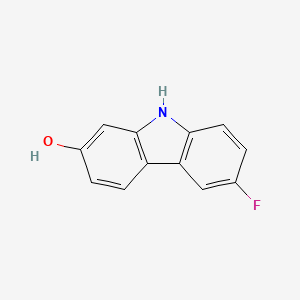
6-fluoro-9H-carbazol-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-9H-carbazol-2-ol is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole derivatives have gained significant attention due to their wide range of biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities
Preparation Methods
The synthesis of 6-fluoro-9H-carbazol-2-ol can be achieved through various synthetic routes. One common method involves the fluorination of 9H-carbazol-2-ol using a fluorinating agent such as Selectfluor. The reaction is typically carried out in an organic solvent like acetonitrile under mild conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-fluoro-9H-carbazol-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
6-fluoro-9H-carbazol-2-ol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-fluoro-9H-carbazol-2-ol involves its interaction with various molecular targets and pathways. For example, carbazole derivatives have been shown to inhibit pro-inflammatory cytokine synthesis and block adrenergic hyperactivation . These interactions help reduce oxidative stress and prevent damage to cells, contributing to their therapeutic effects.
Comparison with Similar Compounds
6-fluoro-9H-carbazol-2-ol can be compared with other similar compounds, such as:
9H-carbazol-2-ol: The parent compound without the fluorine atom. It has similar biological activities but may have different chemical properties and reactivity.
3,6-difluoro-9H-carbazol-2-ol: A derivative with two fluorine atoms, which may exhibit enhanced biological activities and different chemical reactivity compared to this compound.
9-methyl-9H-carbazole: A methylated derivative with different pharmacological properties and applications.
The unique combination of a fluorine atom and a hydroxyl group in this compound makes it distinct from these similar compounds, offering unique chemical and biological properties.
Properties
Molecular Formula |
C12H8FNO |
|---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
6-fluoro-9H-carbazol-2-ol |
InChI |
InChI=1S/C12H8FNO/c13-7-1-4-11-10(5-7)9-3-2-8(15)6-12(9)14-11/h1-6,14-15H |
InChI Key |
DNLMGYGFWMYSNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)NC3=C2C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


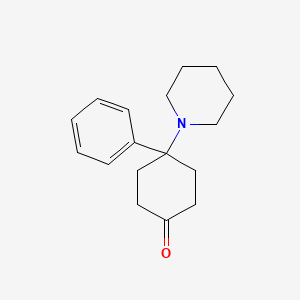
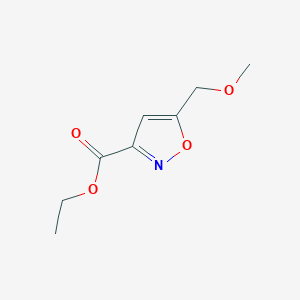
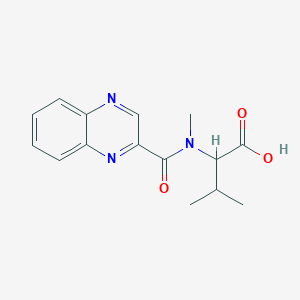

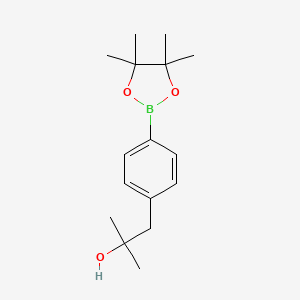
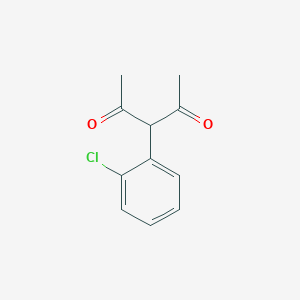
![N'-[(5-amino-1-benzyltriazol-4-yl)methyl]oxamide](/img/structure/B13997285.png)

![4-[1,3-Bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B13997300.png)

![Methyl 2-[(2,2-dichloroacetyl)amino]benzoate](/img/structure/B13997326.png)
